
Cesium pivalate
概要
説明
Cesium pivalate, also known as Cesium 2,2-dimethylpropanoate or Cesium trimethylacetate, is an organic base . It is widely used in palladium-catalyzed cross-coupling and carbonylation reactions due to its solubility in organic solvents .
Synthesis Analysis
This compound can be used as a base to synthesize various compounds. For instance, it can be used to synthesize Fluoren-9-one derivatives by cyclocarbonylation of o-halobiaryls in the presence of a palladium catalyst . It can also be used to synthesize fused heterocycles (dihydrobenzofurans and indolines) from o-bromo phenol and aniline precursors via Pd-catalyzed intramolecular coupling of two C (sp3)-H bonds .
Molecular Structure Analysis
The empirical formula of this compound is C5H9O2Cs, and its molecular weight is 234.03 . The SMILES string representation of its structure is [Cs+].CC©©C([O-])=O .
Chemical Reactions Analysis
This compound can be used to synthesize amides and esters derivatives containing a quaternary β-carbon atom by Pd-catalyzed C-H activation and amino/alkoxycarbonylation reaction . It can also be used as a base in the palladium-catalyzed Mizoroki-Heck reaction .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air .
作用機序
Target of Action
Cesium pivalate is primarily used as an organic base in various chemical reactions . Its main targets are the reactants in these reactions, where it acts as a base to facilitate the reaction process .
Mode of Action
This compound interacts with its targets by accepting protons due to its basic nature . This interaction can facilitate various chemical reactions, including palladium-catalyzed cross-coupling and carbonylation reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For instance, it can be used to synthesize fluoren-9-one derivatives by cyclocarbonylation of o-halobiaryls in the presence of a palladium catalyst . It can also participate in the synthesis of fused heterocycles (dihydrobenzofurans and indolines) from o-bromo phenol and aniline precursors via Pd-catalyzed intramolecular coupling of two C(sp3)-H bonds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. For example, in palladium-catalyzed reactions, it can help facilitate the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, its solubility in organic solvents makes it particularly useful in reactions that take place in such environments .
実験室実験の利点と制限
The use of Cesium pivalate pivalate in lab experiments has several advantages. It is relatively easy to use, as it is soluble in various organic solvents. It is also relatively inexpensive and has a high yield in the synthesis of organic compounds. However, this compound pivalate can be corrosive and can cause skin and eye irritation. It is also highly flammable and should be handled with caution.
将来の方向性
The use of Cesium pivalate pivalate in scientific research is expected to continue to grow in the future. It is being studied for its potential applications in the synthesis of new materials and for its potential use in drug delivery systems. Additionally, this compound pivalate is being studied for its potential use in the synthesis of new pharmaceuticals. It is also being studied for its potential applications in biotechnology, such as in the production of enzymes and other proteins. Finally, this compound pivalate is being studied for its potential use in catalytic reactions, such as in the synthesis of polymers and other organic compounds.
科学的研究の応用
Cesium pivalate is a commonly used reagent in the synthesis of organic compounds. It is used in the synthesis of compounds such as peptides, polymers, and other organic compounds. It is also used in the synthesis of pharmaceuticals, as well as in the study of enzymes and other proteins.
Safety and Hazards
Cesium pivalate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
生化学分析
Biochemical Properties
Cesium pivalate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is used as a base in palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, cyclocarbonylation, and C-H activation . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s ability to stabilize reaction intermediates and enhance reaction rates makes it a valuable tool in organic synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . The compound’s impact on cell function is mediated through its interactions with key biomolecules, which can alter cellular responses and physiological outcomes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with enzymes and substrates, stabilizing transition states and facilitating catalytic processes . This mechanism of action is crucial for its role in enhancing the efficiency of biochemical reactions and influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to decompose at high temperatures, with significant weight loss observed due to dehydration and desolvation . Long-term studies have shown that this compound can have lasting effects on cellular function, with potential implications for its use in biochemical research and applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact on physiological functions . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways is critical for its function in biochemical reactions, as it can modulate the activity of key enzymes and alter the flow of metabolic intermediates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which can affect its activity and function. Understanding the transport and distribution mechanisms of this compound is important for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization can impact the compound’s activity and function, as it interacts with different biomolecules within various cellular environments
特性
IUPAC Name |
cesium;2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Cs/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUAXNPXVXCCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9CsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342654 | |
| Record name | Cesium pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20442-70-0 | |
| Record name | Cesium pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium Pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

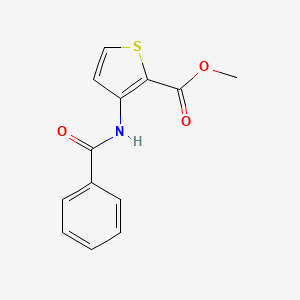

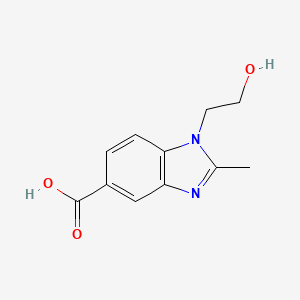
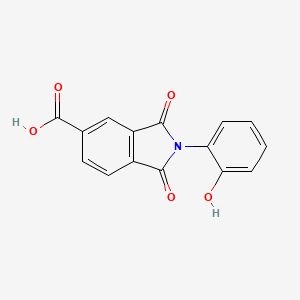
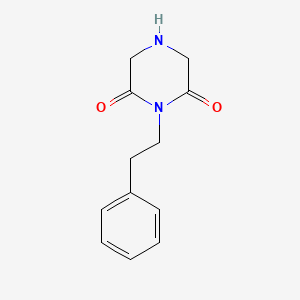
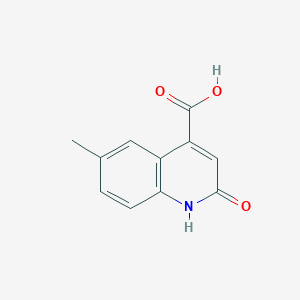
![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)
![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)
![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)
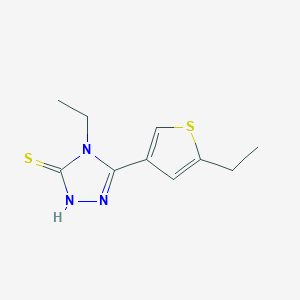
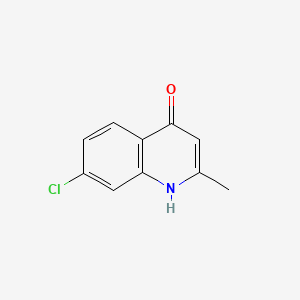
![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)